4H-3,1-Benzoxazin-4-one, 7-(4,5-dihydro-2-oxazolyl)-2-phenyl- is a complex organic compound that belongs to the benzoxazine class of compounds. These compounds are characterized by their unique bicyclic structure, which includes a benzene ring fused to a heterocyclic oxazine. The specific compound in question features a phenyl group and an oxazolyl substituent, which contribute to its potential biological activities and applications.
4H-3,1-Benzoxazin-4-one derivatives are classified as heterocyclic compounds due to their incorporation of nitrogen and oxygen atoms in the ring structure. They are of interest in medicinal chemistry for their potential pharmacological properties.
The synthesis of 4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid with benzoyl chloride in a pyridine solvent. This method has been shown to yield high amounts of the desired product:
The reaction mechanism involves nucleophilic acyl substitution where the amino group of anthranilic acid attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the benzoxazinone structure. Further modifications can introduce various substituents on the aromatic ring or nitrogen atoms.
The compound's molecular formula is , and it has a molecular weight of approximately 254.28 g/mol. The presence of both nitrogen and oxygen in its structure contributes to its chemical reactivity and potential biological activity.
4H-3,1-benzoxazin-4-one derivatives can undergo various chemical reactions including:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields and selectivity towards desired products.
The mechanism by which 4H-3,1-benzoxazin-4-one exerts its biological effects is not fully elucidated but is believed to involve interactions with various biological targets:
Studies have indicated that certain derivatives exhibit significant activity against various biological targets, suggesting their potential as therapeutic agents .
Relevant data regarding toxicity and safety profiles are essential for handling these compounds in laboratory settings .
The unique properties of 4H-3,1-benzoxazin-4-one make it valuable in several scientific fields:
The synthetic exploration of benzoxazinones began with Heller and Fiesselmann’s 1902 report on 2-aryl-4H-1,3-benzoxazin-4-ones derived from anthranilic acids and aroyl chlorides [4]. Early applications focused on their utility as synthetic intermediates for quinazolinones and fluorescent materials. A pivotal shift occurred in the 1990s when Krantz et al. identified 4H-3,1-benzoxazin-4-ones as potent mechanism-based inhibitors of human leukocyte elastase (HLE), demonstrating in vitro and in vivo efficacy in hemorrhagic assays [2]. This discovery ignited interest in their protease inhibition potential, leading to systematic structure-activity relationship (SAR) studies. By the 2010s, research expanded to cathepsin G (CatG) inhibition, with Kosikowska et al. reporting IC50 values as low as 0.84 μM for 2-substituted derivatives [3]. The integration of oxazoline rings at the C7 position emerged as a strategic innovation to enhance metabolic stability and binding affinity through conformational restraint and additional hydrogen-bonding interactions [3] [4].
Table 1: Historical Milestones in Benzoxazinone Pharmacophore Development
Year | Development | Significance |
---|---|---|
1902 | Heller and Fiesselmann synthesis of 2-aryl benzoxazinones | First general synthetic route from anthranilic acids and aroyl chlorides |
1990 | Krantz et al. report elastase inhibition by benzoxazinones | Validation of serine protease inhibitory activity in vivo |
2013 | Kosikowska et al. identify CatG inhibitors (IC50 0.84–5.5 μM) | Expansion to inflammatory disease targets |
2020s | C7-oxazolinyl derivatives for enhanced selectivity | Introduction of conformational restraint via fused oxazoline |
The 7-(4,5-dihydro-2-oxazolyl)-2-phenyl substitution pattern confers distinctive steric and electronic properties that optimize target engagement. The 2-phenyl group at C2 stabilizes the scaffold through π-stacking interactions within protease binding pockets, while its ortho-position serves as a synthetic handle for directed C–H functionalization [5]. Crucially, the 7-oxazolinyl moiety—a saturated 5-membered ring containing nitrogen and oxygen—introduces three key attributes:
Table 2: Comparative SAR of Benzoxazinone Substitutions
Position | Substituent | Biological Activity | Limitations |
---|---|---|---|
C2 | Phenyl | Enhanced elastase inhibition (Ki = 12 nM) [2] | Moderate CatG selectivity |
C7 | Alkyl | Low-micromolar CatG inhibition [3] | Metabolic instability |
C7 | 4,5-Dihydro-2-oxazolyl | IC50 CatG ≤1 μM; improved selectivity [3] | Synthetic complexity |
Electronically, the oxazoline’s inductive effect modulates the benzoxazinone’s electrophilicity at C4, fine-tuning its reactivity as a Michael acceptor for serine proteases. This is evidenced by a 5–10-fold increase in CatG inhibition compared to C7-alkyl analogs, attributed to optimal positioning near His57 in the catalytic triad [3].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8